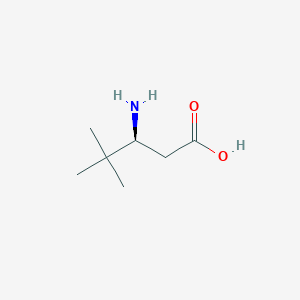

(3S)-3-amino-4,4-dimethylpentanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-3-amino-4,4-dimethylpentanoic acid, commonly referred to as 3-amino-4,4-dimethylpentanoic acid or 3-ADPA, is a naturally occurring amino acid found in many organisms, including humans. It is an important component in the metabolism of many proteins and is involved in a variety of biochemical and physiological processes.

Scientific Research Applications

Enantiomeric Excesses in Meteoritic Amino Acids

The study by Cronin and Pizzarello (1997) on meteoritic amino acids, including isovaline, which is structurally similar to (3S)-3-amino-4,4-dimethylpentanoic acid, showed that these amino acids are either unknown or of limited occurrence in the biosphere. The presence of these amino acids in meteorites suggests an asymmetric influence on organic chemical evolution before the origin of life (Cronin & Pizzarello, 1997).

Peptides Containing Neopentylglycine

Pospíšek and Bláha (1987) studied peptides containing noncoded amino acids like neopentylglycine, a structural analog of this compound. They focused on the synthesis of model peptides suitable for examining the effect of the neopentyl side chain on peptide conformation and properties (Pospíšek & Bláha, 1987).

Synthesis of Amides from Carboxylic Acids and Amines

Lanigan, Starkov, and Sheppard (2013) demonstrated a method for the direct amidation of carboxylic acids with amines, including N-protected amino acids. This method is relevant for the synthesis of compounds related to this compound and could be used in its derivatization (Lanigan, Starkov, & Sheppard, 2013).

Density, Speed of Sound, Viscosity, and Surface Tension Studies

Blanco et al. (2017) characterized aqueous solutions of amines, focusing on properties like density, speed of sound, dynamic viscosity, and surface tension. Their findings contribute to understanding the physical properties of amino acids, including derivatives of this compound (Blanco, García-Abuín, Gómez‐Díaz, & Navaza, 2017).

Direct High-Performance Liquid Chromatographic Enantioseparation

Péter (2002) explored the high-performance liquid chromatographic separation of enantiomers of unusual beta-amino acids, which can include derivatives of this compound. This research is significant for enantioselective synthesis and analysis (Péter, 2002).

Synthesis and Analysis of Constrained Amino Acid Analogues

Acevedo, Kogut, and Lipton (2001) synthesized analogues of this compound found in cyclic depsipeptides, highlighting the role of such amino acids in bioactive compounds and their potential biological function (Acevedo, Kogut, & Lipton, 2001).

properties

IUPAC Name |

(3S)-3-amino-4,4-dimethylpentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-7(2,3)5(8)4-6(9)10/h5H,4,8H2,1-3H3,(H,9,10)/t5-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIMSUZKTGRXZNZ-YFKPBYRVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CC(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H](CC(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

367278-48-6 |

Source

|

| Record name | 367278-48-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-bromophenyl)sulfanyl]-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2956702.png)

![3-benzyl-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2956705.png)

![2-Chloro-1-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2956711.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[[2-(4-fluorophenyl)-2-hydroxyethyl]-methylamino]acetamide](/img/structure/B2956714.png)

![5-chloro-N-[2-(4-fluorophenoxy)ethyl]-2-methoxybenzamide](/img/structure/B2956717.png)

![(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(4-ethylpiperazin-1-yl)methanone](/img/structure/B2956721.png)

![N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2956725.png)